N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide
Description
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-3-7-21(28)26-14-16-27(17-15-26)24(30)23(33(31,32)20-8-5-4-6-9-20)25-22(29)19-12-10-18(2)11-13-19/h4-6,8-13,23H,3,7,14-17H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOLINQDFUFPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide is a compound belonging to the class of acylsulfonanilides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide is with a molecular weight of approximately 448.5 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter receptors and other biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide exhibit significant anticancer properties. For instance:
- Caspase Activation : Analogous compounds have been shown to increase the expression levels of active caspase-3, indicating induction of apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that such compounds can induce cell cycle arrest in various cancer cell lines, which is critical for preventing tumor proliferation.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects:
- Anxiolytic Activity : Compounds containing piperazine have been studied for their anxiolytic properties, potentially acting on serotonin receptors.
- Antidepressant Effects : Some derivatives have been explored for their antidepressant-like effects in animal models.
Case Studies and Research Findings
While specific case studies on N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide are scarce, related compounds have been investigated:
- Study on Piperazine Derivatives : A study highlighted that piperazine derivatives exhibited potent cytotoxicity against a range of cancer cell lines through mechanisms involving apoptosis and topoisomerase inhibition .
- Pharmacological Screening : Compounds structurally related to this compound were screened at the National Cancer Institute against 60 cancer cell lines, revealing promising anticancer activity .
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Structural Analogs and Key Differences
The following compounds share partial structural homology and are compared based on substituent effects, physicochemical properties, and inferred bioactivity:
Substituent Effects on Properties
- Piperazine Modifications: Butanoylpiperazine (target compound): Introduces a ketone group, enhancing hydrogen-bond acceptor capacity and solubility in polar solvents. Phenylpiperazine (): Augments aromatic interactions in hydrophobic binding pockets .
Sulfonamide Variations :
Benzamide Derivatives :
- 4-Methylbenzamide (target compound): Balances hydrophobicity and aromatic stacking.
- 2-Methylbenzamide (): Steric effects may alter binding orientation in enzymatic active sites .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, the piperazine moiety is functionalized with a butanoyl group via nucleophilic substitution. The benzenesulfonyl and 4-methylbenzamide groups are introduced through carbodiimide-mediated coupling or sulfonylation under basic conditions. Critical steps include refluxing in acetonitrile with K₂CO₃ to promote nucleophilic attack and purification via precipitation (monitored by TLC) . Example reagents: 2-furoyl-1-piperazine, 4-(chloromethyl)-N-substituted benzamides.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), piperazine (δ ~2.5–3.5 ppm for CH₂ groups), and butanoyl (δ ~1.0–2.5 ppm for alkyl chains) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
Q. How can researchers assess the purity of synthesized batches?
- Methodological Answer :
- HPLC : Use a C18 column with methanol/water (65:35) mobile phase; retention time consistency indicates purity .
- Melting Point Analysis : Compare observed mp (e.g., 187–190°C for related piperazine derivatives) to literature values .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
- Methodological Answer : Employ the SHELX suite (SHELXL/SHELXD) for high-resolution refinement. Address twinning or disorder by:
- Testing for pseudo-merohedral twinning using Hooft/Y statistics.
- Applying restraints to piperazine ring geometry and butanoyl torsional angles .
- Cross-validating with NMR-derived distance restraints (e.g., NOE correlations) .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Piperazine Modifications : Replace butanoyl with acetyl or propanoyl groups to alter lipophilicity .
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) .
Q. How to design enzyme inhibition assays to determine the compound’s mechanism of action?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots to identify competitive/non-competitive inhibition) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzyme targets .
- In Silico Validation : Compare docking poses (e.g., Glide XP) with experimental IC₅₀ data to refine binding hypotheses .
Q. How to resolve contradictions in bioassay results across studies?
- Methodological Answer :
- Assay Standardization : Control pH (e.g., pH 4.6 acetate buffer), temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based (e.g., Caliper LabChip) and radiometric methods .
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual K₂CO₃ or byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
